Cas no 1643586-52-0 (1,3-Benzenedicarboxylic acid, 5-(1H-imidazol-1-yl)-)

1,3-Benzenedicarboxylic acid, 5-(1H-imidazol-1-yl)- Chemical and Physical Properties
Names and Identifiers
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- 1,3-Benzenedicarboxylic acid, 5-(1H-imidazol-1-yl)-
- 5-(1H-imidazol-1-yl)-1,3-Benzenedicarboxylic acid
- 5-(1H-Imidazol-1-yl)isophthalic acid
- YSWG422
- 5-(imidazol-1-yl)benzene-1,3-dicarboxylic acid
- 5-imidazol-1-ylbenzene-1,3-dicarboxylic acid
- 5-(1h-imidazol-1-yl) isophthalic acid
- 1643586-52-0
- BS-45082
- CS-0110781
- F74013
- 5-(1H-imidazol-1-yl)benzene-1,3-dicarboxylic acid
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- MDL: MFCD34165659
- Inchi: InChI=1S/C11H8N2O4/c14-10(15)7-3-8(11(16)17)5-9(4-7)13-2-1-12-6-13/h1-6H,(H,14,15)(H,16,17)
- InChI Key: ADZVGTMYBJBONV-UHFFFAOYSA-N
- SMILES: C1=CN(C=N1)C2=CC(=CC(=C2)C(=O)O)C(=O)O
Computed Properties
- Exact Mass: 232.04840674g/mol
- Monoisotopic Mass: 232.04840674g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 299
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 92.4Ų
- XLogP3: 0.7
Experimental Properties
1,3-Benzenedicarboxylic acid, 5-(1H-imidazol-1-yl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI KAI SHU HUA XUE Technology Co., Ltd. | ML3716927-5g |
1,3-Benzenedicarboxylic acid, 5-(1H-imidazol-1-yl)- |
1643586-52-0 | 98% | 5g |
¥5000 | 2023-11-08 | |
1PlusChem | 1P01XD8S-100mg |
5-(1H-Imidazol-1-yl)isophthalic acid |
1643586-52-0 | 98% | 100mg |
$25.00 | 2024-06-19 | |
eNovation Chemicals LLC | Y1239426-1g |
5-(1H-Imidazol-1-yl)isophthalic acid |
1643586-52-0 | 98% | 1g |
$185 | 2025-02-25 | |
eNovation Chemicals LLC | Y1239426-100mg |
5-(1H-Imidazol-1-yl)isophthalic acid |
1643586-52-0 | 98% | 100mg |
$80 | 2025-02-25 | |
Ambeed | A1227407-100mg |
5-(1H-Imidazol-1-yl)isophthalic acid |
1643586-52-0 | 98% | 100mg |
$25.0 | 2025-02-20 | |
AstaTech | F74013-1/G |
5-(1H-IMIDAZOL-1-YL)ISOPHTHALIC ACID |
1643586-52-0 | 95% | 1g |
$154 | 2023-09-18 | |
AstaTech | F74013-0.25/G |
5-(1H-IMIDAZOL-1-YL)ISOPHTHALIC ACID |
1643586-52-0 | 95% | 0.25g |
$97 | 2023-09-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1181421-1g |
5-(1H-Imidazol-1-yl)isophthalic acid |
1643586-52-0 | 98% | 1g |
¥1056.00 | 2023-11-21 | |
Aaron | AR01XDH4-1g |
5-(1H-Imidazol-1-yl)isophthalic acid |
1643586-52-0 | 98% | 1g |
$138.00 | 2025-02-12 | |
1PlusChem | 1P01XD8S-1g |
5-(1H-Imidazol-1-yl)isophthalic acid |
1643586-52-0 | 98% | 1g |
$129.00 | 2024-06-19 |
1,3-Benzenedicarboxylic acid, 5-(1H-imidazol-1-yl)- Related Literature
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Peipei Cen,Chen Liang,Lijuan Duan,Meilin Wang,Danian Tian,Xiangyu Liu New J. Chem. 2020 44 16076
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Shu-Lan Zhu,Sha Ou,Min Zhao,Hong Shen,Chuan-De Wu Dalton Trans. 2015 44 2038
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Saba Daliran,Ali Reza Oveisi,Yong Peng,Alberto López-Magano,Mostafa Khajeh,Rubén Mas-Ballesté,José Alemán,Rafael Luque,Hermenegildo Garcia Chem. Soc. Rev. 2022 51 7810
Additional information on 1,3-Benzenedicarboxylic acid, 5-(1H-imidazol-1-yl)-
Comprehensive Overview of 1,3-Benzenedicarboxylic acid, 5-(1H-imidazol-1-yl)- (CAS No. 1643586-52-0)
The compound 1,3-Benzenedicarboxylic acid, 5-(1H-imidazol-1-yl)- (CAS No. 1643586-52-0) is a highly specialized aromatic dicarboxylic acid derivative that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and material science. Its unique molecular structure, featuring both a benzenedicarboxylic acid backbone and an imidazole substituent, makes it a versatile intermediate for various applications. Researchers and industry professionals are increasingly exploring its potential in drug development, polymer chemistry, and catalysis, aligning with the growing demand for high-performance materials and bioactive molecules.
One of the key reasons behind the rising interest in 1,3-Benzenedicarboxylic acid, 5-(1H-imidazol-1-yl)- is its role in the synthesis of advanced metal-organic frameworks (MOFs). MOFs are porous materials with exceptional surface areas and tunable properties, making them ideal for gas storage, separation technologies, and sensing applications. The incorporation of the imidazole moiety into the benzenedicarboxylic acid structure enhances the coordination chemistry of the compound, enabling the design of MOFs with improved stability and functionality. This aligns with the current trend in sustainable technology, where MOFs are being explored for carbon capture and hydrogen storage solutions.
In the pharmaceutical sector, 1,3-Benzenedicarboxylic acid, 5-(1H-imidazol-1-yl)- serves as a valuable building block for the development of novel drug candidates. The imidazole ring is a privileged scaffold in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. By combining this heterocycle with a dicarboxylic acid core, researchers can create derivatives with enhanced solubility, bioavailability, and binding affinity. Recent studies have highlighted its potential in designing inhibitors for inflammatory and infectious diseases, addressing the global need for new therapeutic agents.
Another area where 1,3-Benzenedicarboxylic acid, 5-(1H-imidazol-1-yl)- shows promise is in the development of high-performance polymers. The compound’s dual functional groups allow for polymerization reactions that yield materials with exceptional thermal stability and mechanical strength. These polymers are being investigated for use in electronics, coatings, and aerospace applications, where durability and performance under extreme conditions are critical. The integration of imidazole into the polymer backbone also introduces opportunities for creating smart materials with stimuli-responsive properties.
From a synthetic chemistry perspective, the preparation of 1,3-Benzenedicarboxylic acid, 5-(1H-imidazol-1-yl)- involves multi-step organic transformations, often starting from commercially available precursors like 5-nitroisophthalic acid. Modern synthetic routes emphasize green chemistry principles, such as the use of catalytic methods and solvent-free conditions, to minimize environmental impact. This resonates with the broader industry shift toward sustainable and eco-friendly manufacturing practices, a topic frequently searched by professionals and academics alike.
Analytical characterization of 1,3-Benzenedicarboxylic acid, 5-(1H-imidazol-1-yl)- typically employs techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry. These methods ensure the purity and structural integrity of the compound, which is crucial for its application in high-stakes industries like pharmaceuticals and advanced materials. Quality control is a recurring theme in user queries, underscoring the importance of reliable analytical data in research and development.
Looking ahead, the demand for 1,3-Benzenedicarboxylic acid, 5-(1H-imidazol-1-yl)- is expected to grow as its applications expand into emerging fields such as nanotechnology and renewable energy. Its adaptability and functional diversity make it a cornerstone in the design of next-generation materials and bioactive compounds. For researchers and manufacturers, staying abreast of the latest advancements in its synthesis and utilization will be key to unlocking its full potential.
In summary, 1,3-Benzenedicarboxylic acid, 5-(1H-imidazol-1-yl)- (CAS No. 1643586-52-0) represents a cutting-edge compound with broad applicability across multiple scientific disciplines. Its unique structural features and versatile reactivity position it as a critical component in the development of innovative solutions for some of today’s most pressing challenges. Whether in drug discovery, material science, or sustainable technology, this compound continues to inspire new research directions and industrial applications.
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